molecular formula C11H9N5O3 B11382055 N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide

Cat. No.: B11382055
M. Wt: 259.22 g/mol
InChI Key: RQHZCDGFWINBTK-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound with the molecular formula C6H6N4O It is known for its unique structure, which includes a triazolopyrimidine core fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}FURAN-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methyl-1,2,4-triazole with a suitable aldehyde or ketone can yield the triazolopyrimidine core.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Hydroxylation and Carboxamidation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The furan ring and triazolopyrimidine core can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions can vary, but common reagents include halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its role as an enzyme inhibitor is mediated through binding to the active site of the enzyme, thereby blocking its activity. The compound’s unique structure allows it to interact with various biological molecules, influencing their function and activity.

Comparison with Similar Compounds

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: This compound shares the triazolopyrimidine core but lacks the furan ring.

    6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene: Similar in structure but with different functional groups.

    7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Another related compound with a different ring structure.

These comparisons highlight the uniqueness of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}FURAN-2-CARBOXAMIDE, particularly its combination of the triazolopyrimidine core and furan ring, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N5O3

Molecular Weight

259.22 g/mol

IUPAC Name

N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C11H9N5O3/c1-6-5-8(17)16-11(12-6)14-10(15-16)13-9(18)7-3-2-4-19-7/h2-5H,1H3,(H2,12,13,14,15,18)

InChI Key

RQHZCDGFWINBTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=CO3

Origin of Product

United States

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